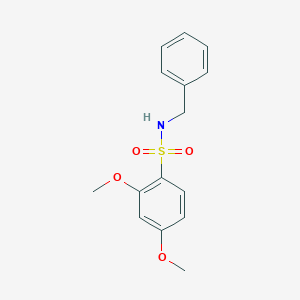![molecular formula C23H26ClNO2 B239427 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate CAS No. 1927-14-6](/img/structure/B239427.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. The exact mechanisms underlying its therapeutic effects are still being studied, but it is believed to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases. It has also been shown to modulate the immune system, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects, reducing pain perception in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 in lab experiments is its potency and selectivity for cannabinoid receptors. It has been shown to be highly effective in modulating various signaling pathways, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 is its potential toxicity and side effects. It has been shown to have neurotoxic effects in some animal models, and its long-term effects on human health are still unknown.
Orientations Futures
There are several future directions for the study of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2. One area of research is the development of more selective and potent cannabinoid receptor agonists, which could have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the potential anti-tumor effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2, particularly in combination with other chemotherapeutic agents. Finally, the long-term effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 on human health need to be studied further, particularly in the context of chronic use.
Méthodes De Synthèse
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 involves the reaction of 2-chloro-2,2-diphenylacetic acid with (9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) magnesium bromide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied for its potential anti-tumor effects in various types of cancer.
Propriétés
Numéro CAS |
1927-14-6 |
|---|---|
Nom du produit |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
Formule moléculaire |
C23H26ClNO2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C23H26ClNO2/c1-25-19-13-8-14-20(25)16-21(15-19)27-22(26)23(24,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21H,8,13-16H2,1H3 |
Clé InChI |
BONLPMRYPAVFBW-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
SMILES canonique |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Autres numéros CAS |
2922-87-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

